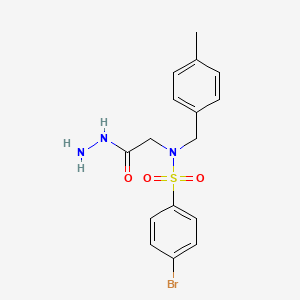
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps:
Bromination: The starting material, N-(4-methylbenzyl)benzenesulfonamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Hydrazinylation: The brominated intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group.
Oxidation: The hydrazinyl intermediate is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the oxoethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be further oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the sulfonamide moiety or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or inflammation.
Pathways: It may inhibit key biochemical pathways, leading to the suppression of microbial growth or modulation of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide: Lacks the 4-methylbenzyl group.
N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide: Lacks the bromine atom.
4-bromo-N-(4-methylbenzyl)benzenesulfonamide: Lacks the hydrazinyl and oxoethyl groups.
Uniqueness
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H18BrN3O3S |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrN3O3S/c1-12-2-4-13(5-3-12)10-20(11-16(21)19-18)24(22,23)15-8-6-14(17)7-9-15/h2-9H,10-11,18H2,1H3,(H,19,21) |
Clave InChI |
GBVTWHJAWAUSBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


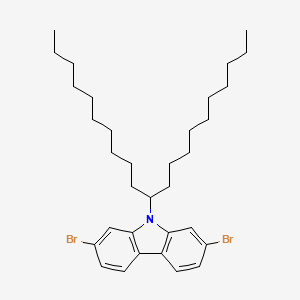
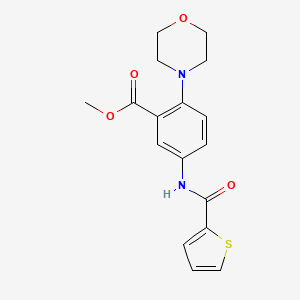
![4-(5-{6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl}pyrazin-2-yl)-6-(morpholin-2-ylmethoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12500824.png)
![2-[({1-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B12500826.png)
![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500838.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12500859.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)
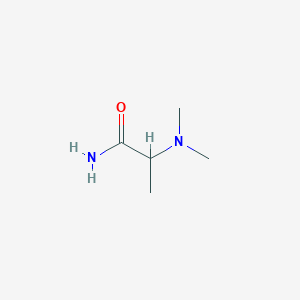
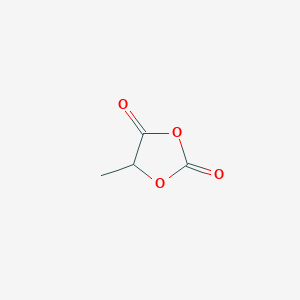

![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)
![5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12500903.png)
